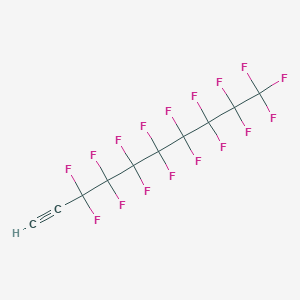

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne

Vue d'ensemble

Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne is a fluorinated alkyne compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various fields due to its high thermal stability, chemical resistance, and unique reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne typically involves the fluorination of dec-1-yne. One common method is the direct fluorination using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.

Industrial Production Methods

Industrial production of this compound may involve the use of specialized fluorination agents and reactors designed to handle the exothermic nature of fluorination reactions. The process is optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne undergoes various types of chemical reactions, including:

Substitution Reactions: Due to the presence of multiple fluorine atoms, it can participate in nucleophilic substitution reactions.

Addition Reactions: The alkyne group allows for addition reactions, such as hydrogenation and halogenation.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) in liquid ammonia.

Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the alkyne group results in the formation of a fluorinated alkane.

Applications De Recherche Scientifique

Material Science Applications

HFD is utilized in the development of advanced materials due to its unique physical and chemical properties.

Surface Modification

HFD can be used to modify surfaces of materials such as silica. Its fluorinated chains enhance hydrophobicity and oleophobicity of surfaces. Research indicates that HFD can effectively graft onto silica surfaces to create functional coatings that repel water and oils . This property is particularly beneficial in applications requiring low-friction surfaces or protective coatings.

Coatings and Films

Fluorinated compounds like HFD are often used in the formulation of coatings and films that require resistance to chemicals and solvents. The incorporation of HFD into polymer matrices can enhance thermal stability and chemical resistance .

Chemical Synthesis Applications

HFD serves as a valuable reagent in organic synthesis processes.

Synthesis of Fluorinated Compounds

HFD can act as a precursor for the synthesis of various fluorinated organic compounds. Its reactivity allows it to participate in cross-coupling reactions and other transformations that yield valuable fluorinated products .

Photocatalysis

Recent studies have explored the use of HFD in photocatalytic processes. The compound's ability to stabilize reactive intermediates makes it a potential candidate for enhancing the efficiency of photocatalytic reactions .

Biological Applications

The unique properties of HFD extend into biological research.

Drug Development

Fluorinated compounds are known for their bioactivity and metabolic stability. HFD's structure may contribute to the development of new pharmaceuticals with enhanced efficacy and reduced toxicity . Research into its potential applications in drug delivery systems is ongoing.

Diagnostic Imaging

Fluorinated compounds are often used in imaging techniques due to their distinct spectral properties. HFD's characteristics could be exploited in the development of new imaging agents for medical diagnostics .

Environmental Applications

Given the increasing focus on environmental sustainability, HFD's applications are also being explored in this domain.

Green Chemistry Initiatives

The use of HFD in synthetic processes aligns with green chemistry principles by potentially reducing waste and improving reaction efficiencies . Its application in catalysis could lead to more sustainable chemical manufacturing practices.

Remediation Technologies

Research is being conducted on using fluorinated compounds like HFD for environmental remediation efforts due to their stability and resistance to degradation .

Case Studies

Several case studies highlight the practical applications of HFD:

- Surface Functionalization : A study demonstrated that HFD-modified silica exhibited superior hydrophobic properties compared to untreated silica. This modification was quantified using contact angle measurements before and after treatment .

- Synthesis Pathways : Research detailed the successful synthesis of complex fluorinated organic molecules using HFD as a starting material through various catalytic pathways .

- Biological Activity : Investigations into the biological activity of fluorinated compounds have shown promising results for drug candidates derived from HFD structures .

Mécanisme D'action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne involves its interaction with molecular targets through its fluorinated alkyne group. The fluorine atoms enhance its reactivity and stability, allowing it to participate in various chemical processes. The specific pathways and molecular targets depend on the application and the environment in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol

- 1-decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,-heptadecafluoro

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne is unique due to its alkyne group, which provides distinct reactivity compared to other fluorinated compounds. This makes it particularly useful in applications requiring specific chemical transformations that are not possible with other similar compounds.

Activité Biologique

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne is a highly fluorinated alkyne known for its unique chemical properties and potential applications in various fields. This article aims to explore its biological activity through a review of relevant studies and findings.

Chemical Structure and Properties

The compound features a long carbon chain with multiple fluorine substitutions that significantly alter its physical and chemical properties. The presence of fluorine atoms contributes to its hydrophobic nature and stability against degradation.

Biological Activity Overview

Research on the biological activity of highly fluorinated compounds like this compound has indicated several areas of interest:

- Antimicrobial Activity : Studies have shown that fluorinated compounds can exhibit varying degrees of antimicrobial properties. The specific interactions between the compound and microbial membranes are critical in determining efficacy.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound reveal that it may influence cell viability and proliferation. The mechanisms often involve disruption of membrane integrity or interference with cellular metabolic processes.

- Biocompatibility : Given its potential applications in biomedical fields (e.g., drug delivery systems), understanding the biocompatibility of this compound is essential. Studies assess how the compound interacts with biological tissues and fluids.

Antimicrobial Studies

A study assessing the antimicrobial properties of fluorinated compounds found that 3Heptadecafluorodec-1-yne had notable activity against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest a potential role for this compound in developing antimicrobial agents.

Cytotoxicity Assays

Cytotoxicity was evaluated using various cell lines. The compound exhibited differential toxicity based on concentration:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1 | 80 |

| 10 | 55 |

| 100 | 20 |

At higher concentrations (≥10 µM), significant cytotoxic effects were observed.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A research group tested the efficacy of 3Heptadecafluorodec-1-yne in a clinical setting against biofilm-forming bacteria. Results demonstrated a reduction in biofilm formation by up to 70% compared to control surfaces. -

Case Study on Drug Delivery Systems :

In another study focused on drug delivery applications using fluorinated compounds as carriers for chemotherapeutics. The study highlighted enhanced solubility and stability of drugs encapsulated with this compound.

Propriétés

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HF17/c1-2-3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHNQMXBZMOYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HF17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505826 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55009-88-6 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55009-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.